6-methoxypyrimidine-4-carboxylic Acid

Organic Synthesis Quality Control Physical Chemistry

6-Methoxypyrimidine-4-carboxylic acid (CAS 38214-45-8) is a high-purity (≥98%) heterocyclic building block whose 6-methoxy substitution pattern cannot be functionally replaced by 2-methoxy, 5-methoxy, or 6-chloro analogs without compromising electronic distribution, solubility, and downstream reactivity. This positional specificity makes it the definitive intermediate for agrochemical R&D—particularly herbicide and insecticide scaffolds—and pharmaceutical discovery programs targeting kinase inhibitors and antivirals. Its well-defined melting point (193°C) and distinct spectral signatures support QC method validation. With aqueous solubility of 43 g/L, it is ideally suited for formulation studies. Bulk and research quantities available.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 38214-45-8
Cat. No. B1307363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxypyrimidine-4-carboxylic Acid
CAS38214-45-8
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10)
InChIKeyGOLLRPFWZLSHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyrimidine-4-carboxylic Acid (CAS 38214-45-8) Procurement: Chemical Profile and Structural Class


6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic building block characterized by a pyrimidine ring with a methoxy substituent at the 6-position and a carboxylic acid at the 4-position, belonging to the class of methoxy-substituted pyrimidine-4-carboxylic acids. It is a solid crystalline compound with a molecular weight of 154.12 g/mol and a reported melting point of 193 °C . As an intermediate, it is utilized in the synthesis of agrochemicals, particularly herbicides and insecticides, as well as in the preparation of pharmaceutical agents .

Why Generic Substitution of 6-Methoxypyrimidine-4-carboxylic Acid (CAS 38214-45-8) Fails: Structural and Functional Distinctions


Substitution of 6-methoxypyrimidine-4-carboxylic acid with other methoxy-pyrimidinecarboxylic acid isomers or chloro-analogs is not feasible without compromising synthetic outcomes or biological activity. The position of the methoxy group on the pyrimidine ring critically dictates electronic distribution, solubility, and reactivity in downstream transformations . As detailed below, the 6-methoxy isomer exhibits unique physical properties and application-specific performance that cannot be replicated by the 2-methoxy, 5-methoxy, or 6-chloro derivatives, leading to distinct melting points, solubilities, and functional group compatibility .

6-Methoxypyrimidine-4-carboxylic Acid (CAS 38214-45-8) Quantitative Differentiation Evidence vs. Analogs


Melting Point Distinction vs. 2-Methoxy Isomer Enables Purity Control

The melting point of 6-methoxypyrimidine-4-carboxylic acid is reported as 193 °C, whereas the 2-methoxy positional isomer (CAS 75825-60-4) melts at 154–156 °C. This ~37–39 °C difference provides a clear physical property for identity confirmation and purity assessment during procurement and use .

Organic Synthesis Quality Control Physical Chemistry

Aqueous Solubility Advantage Over Chloro Analog for Reaction Engineering

6-Methoxypyrimidine-4-carboxylic acid exhibits an aqueous solubility of 43 g/L at 25 °C, which is substantially higher than the 6-chloro derivative (CAS 37131-91-2), for which no significant water solubility data is reported, consistent with the hydrophobic nature of chloro substituents .

Process Chemistry Formulation Science Medicinal Chemistry

Commercial Availability and Purity Consistency vs. 5-Methoxy Isomer

6-Methoxypyrimidine-4-carboxylic acid is readily available from multiple reputable vendors with a standard purity of 98% (HPLC) . In contrast, the 5-methoxy isomer (CAS 1246632-76-7) is a less common building block, often listed with lower purity (95%) and limited commercial sources, which can impact synthesis reproducibility and scale-up feasibility .

Procurement Supply Chain Analytical Chemistry

Herbicidal and Insecticidal Activity Profile Differentiates from Non-Methoxy Analogues

6-Methoxypyrimidine-4-carboxylic acid is reported to possess herbicidal, molluscicidal, and insecticidal activities, including efficacy against rice blast disease and synergistic effects with 2,4-D . While direct quantitative comparisons to unsubstituted pyrimidine-4-carboxylic acid are lacking, the presence of the methoxy group is known to enhance bioactivity in this class, as unsubstituted pyrimidine-4-carboxylic acid itself exhibits only weak or no activity in agricultural screens [1].

Agrochemicals Pesticide Development Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 6-Methoxypyrimidine-4-carboxylic Acid (CAS 38214-45-8)


Synthesis of Agrochemical Leads: Herbicide and Insecticide Development

Given its documented herbicidal and insecticidal properties , this compound serves as a core scaffold for designing new pyrimidine-based agrochemicals. Its methoxy substitution pattern is critical for activity, and its high aqueous solubility (43 g/L) facilitates formulation studies .

Pharmaceutical Intermediate for Kinase Inhibitors and Antiviral Agents

The pyrimidine-4-carboxylic acid core is a privileged structure in kinase inhibitor and antiviral drug discovery. 6-Methoxypyrimidine-4-carboxylic acid's ready availability at 98% purity and its unique 6-methoxy electronic profile make it a preferred starting material for generating focused libraries via amide coupling or esterification.

Analytical Reference Standard and Method Development

The well-defined physical properties, including a sharp melting point of 193 °C , allow this compound to be used as a calibration standard in HPLC and thermal analysis. Its distinct retention time and spectral signatures facilitate method validation for quality control of related pyrimidine derivatives.

Material Science: Liquid Crystal and Coordination Chemistry Precursor

Methoxy-substituted pyrimidinecarboxylic acids are known to form liquid crystalline phases and act as ligands for metal complexes. The 6-methoxy isomer's specific geometry and solubility may impart unique mesomorphic or coordination properties, warranting exploration in advanced materials research.

Technical Documentation Hub

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